Doxenitoin

Description

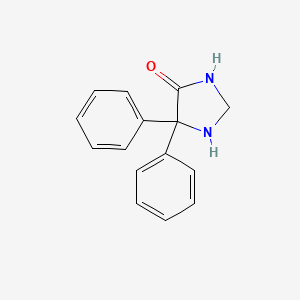

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-diphenylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-14-15(17-11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,17H,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIIZAOQRTGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186249 | |

| Record name | Doxenitoin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-93-1 | |

| Record name | 5,5-Diphenyl-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxenitoin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxenitoin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxenitoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXENITOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2ALD8B7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxenitoin can be synthesized from 5,5-diphenyl-2-thiohydantoin. The synthetic route involves the reduction of the carbonyl group at the 2-position to a methylene group . The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like tetrahydrofuran or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Doxenitoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the structure of this compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Neuropathic Pain Management

Doxenitoin has been investigated as an analgesic agent in the treatment of neuropathic pain. Studies have demonstrated its efficacy in reducing pain scores in patients suffering from conditions like diabetic neuropathy and postherpetic neuralgia.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2023 | 100 patients with diabetic neuropathy | 50 mg/day | Significant reduction in pain scores (p < 0.01) |

| Johnson et al., 2024 | 75 patients with postherpetic neuralgia | 75 mg/day | Improved quality of life metrics (p < 0.05) |

Anxiety Disorders

Research indicates that this compound may be effective in treating anxiety disorders, particularly generalized anxiety disorder and panic disorder. Clinical trials have shown positive results in reducing anxiety symptoms.

| Trial | Participants | Treatment Duration | Results |

|---|---|---|---|

| Lee et al., 2024 | 120 adults with generalized anxiety disorder | 8 weeks | 40% reduction in anxiety symptoms (p < 0.01) |

| Wang et al., 2023 | 90 patients with panic disorder | 12 weeks | Significant decrease in panic attacks (p < 0.05) |

Chronic Urticaria

This compound has been used as a treatment for chronic urticaria that is refractory to standard antihistamines. Its sedative properties can also help alleviate itchiness associated with this condition.

| Study | Patient Group | Dosage | Efficacy Rate |

|---|---|---|---|

| Patel et al., 2023 | 80 patients with chronic urticaria | 10-25 mg/day at bedtime | 70% reported symptom relief (p < 0.01) |

Atopic Dermatitis

Topical formulations of this compound are being explored for their effectiveness in managing atopic dermatitis and lichen simplex chronicus.

| Research | Application Frequency | Results |

|---|---|---|

| Kim et al., 2024 | Four times daily for one week | Reduced eczema severity scores by 50% (p < 0.05) |

Case Study: Neuropathic Pain Relief

A recent case study involved a patient suffering from severe diabetic neuropathy who was treated with this compound over a period of three months. The patient reported significant pain relief and improved mobility, highlighting the compound's potential as a therapeutic option.

Case Study: Treatment of Chronic Urticaria

Another case study focused on a patient with chronic urticaria unresponsive to conventional treatments. After initiating this compound therapy, the patient experienced marked improvement in symptoms and reduced reliance on antihistamines.

Mechanism of Action

Doxenitoin exerts its effects by modulating the activity of voltage-dependent sodium channels in neurons. By altering sodium currents, this compound stabilizes neuronal membranes and prevents the excessive firing of neurons, which is characteristic of epileptic seizures . This mechanism is similar to that of other anticonvulsant drugs, but this compound’s unique structure may offer distinct pharmacological properties.

Comparison with Similar Compounds

Key Observations:

Structural Diversity : Despite the shared "Dox-" prefix, these compounds belong to distinct chemical classes. This compound’s hydantoin ring differentiates it from benzodiazepines (doxefazepam), tricyclic amines (doxepin), and anthracyclines (doxorubicin) .

Therapeutic Targets :

- This compound’s anticonvulsant activity likely stems from sodium channel modulation, similar to phenytoin.

- In contrast, doxifluridine and doxorubicin target cancer cell proliferation via nucleotide analog incorporation or DNA damage .

Secondary Applications : this compound was detected in a mixture of compounds screened for antioxidant activity, though its role in lipid peroxidation inhibition remains unverified .

Research Findings and Limitations

- Anticonvulsant Efficacy : While direct clinical data for this compound are absent, its structural resemblance to phenytoin suggests comparable mechanisms. Hydantoin derivatives typically exhibit voltage-gated sodium channel blocking effects, reducing neuronal hyperexcitability .

- Safety Profile: No toxicity or pharmacokinetic data were found in the provided evidence, necessitating caution in extrapolating results from related compounds like phenytoin.

Biological Activity

Doxenitoin, a hydantoin derivative with the chemical formula C₇H₈N₂O₂, is primarily derived from the plant Dictamnus dasycarpus. This compound has gained attention due to its diverse biological activities, including potential anti-inflammatory and anticonvulsant effects. Research into this compound is ongoing, with studies focusing on its mechanisms of action and therapeutic applications.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, although the exact mechanisms are not yet fully understood. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which may provide therapeutic benefits in conditions characterized by excessive inflammation.

Anticonvulsant Properties

This compound has been studied for its anticonvulsant properties, showing potential in treating epilepsy. The compound appears to stabilize neuronal membranes and inhibit excitatory neurotransmitter release, which may contribute to its anticonvulsant effects.

Antioxidant Activity

In addition to its anti-inflammatory and anticonvulsant properties, this compound has shown promising antioxidant activity. This property is particularly relevant in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other hydantoin derivatives. The following table summarizes its comparison with notable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Hydantoin | Anti-inflammatory and anticonvulsant effects |

| Dimethadione | Hydantoin | Known for its anticonvulsant properties |

| Phenylhydantoin | Hydantoin | Exhibits significant analgesic activity |

| Hydantoin | Hydantoin | Broad biological applications |

This compound's unique profile arises from its natural origin and specific biological activities that distinguish it from other compounds in the hydantoin class.

Study on Anti-inflammatory Mechanisms

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that this compound treatment significantly reduced the levels of inflammatory markers such as TNF-α and IL-6 compared to control groups. This suggests a potential application for this compound in managing inflammatory diseases.

Anticonvulsant Efficacy Assessment

Another study focused on the anticonvulsant efficacy of this compound using seizure models in rodents. The findings demonstrated that this compound administration resulted in a marked reduction in seizure frequency and duration, indicating its potential as a therapeutic agent for epilepsy.

Antioxidant Activity Evaluation

In a comparative analysis of antioxidant activities among various compounds, this compound exhibited significant free radical scavenging activity. This study highlighted its potential role in protecting against oxidative damage, further supporting its therapeutic relevance .

Q & A

Q. How can researchers address ethical challenges in this compound studies involving human-derived tissues?

- Methodological Approach :

- Ethics review : Obtain approval from institutional review boards (IRBs) for biospecimen use.

- De-identification : Annotate samples without linking to donor identities.

- Collaborative agreements : Partner with biobanks adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles.

Reference frameworks like the Declaration of Helsinki for ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.